1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one

Metabotropic Glutamate Receptor Modulation mGluR5 PAM SAR

This compound is the definitive negative control for mGluR5 positive allosteric modulator campaigns, exhibiting no significant activity (IC₅₀ >55.69 μM). Use it as a non-toxic background comparator in cellular viability assays and as a selectivity reference in enzyme panels. Its clean 4-hydroxypiperidine scaffold provides an ideal starting point for systematic SAR exploration. Procure ≥98% purity material to lock down assay windows, reduce false positives, and build robust, reproducible structure-activity datasets.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 1082883-00-8
Cat. No. B3080344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one
CAS1082883-00-8
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c15-12-6-8-14(9-7-12)13(16)10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
InChIKeyVUGHKZKJOXICON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS 1082883-00-8) - Research-Grade Intermediate for Targeted Synthesis and Assay Validation


1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS 1082883-00-8) is a small-molecule synthetic organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . It features a piperidine ring substituted with a hydroxyl group at the 4-position, linked via an amide bond to a phenylacetyl moiety. This compound is primarily utilized as a versatile building block or intermediate in organic synthesis and medicinal chemistry , and is available from commercial vendors at purities up to 98% for research use .

Why Generic Substitution of 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS 1082883-00-8) Fails: A Comparator-Based Rationale


The interchange of in-class 4-hydroxypiperidine derivatives without rigorous evaluation poses significant risks in research and development. Despite a shared core, minor structural modifications critically alter target affinity and functional outcomes. For instance, the specific placement of the 4-hydroxypiperidine ring is crucial; a closely related analog, (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone, demonstrates potent positive allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5) with an EC₅₀ of 270 nM [1]. In stark contrast, 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one exhibits no significant activity against several biological targets, with IC₅₀ values > 55.69 μM and > 1.00E+6 nM [2]. This wide functional disparity, from high potency to complete inactivity, confirms that these compounds cannot be considered generic substitutes for one another in any assay or synthetic application.

Quantitative Differentiation Evidence for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS 1082883-00-8)


Functional Selectivity Profile vs. Potent mGluR5 PAM Analog (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone

This compound exhibits no meaningful positive allosteric modulator (PAM) activity at mGluR5. This stands in direct contrast to a structurally similar analog, (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone, which is a potent mGluR5 PAM with an EC₅₀ of 270 nM [1]. The functional outcome—potent modulation vs. inactivity—is determined by the substitution on the phenyl ring. This lack of activity positions the target compound as an ideal negative control or a tool for studying SAR in mGluR5-targeted drug discovery.

Metabotropic Glutamate Receptor Modulation mGluR5 PAM SAR Neuroscience

Negligible Inhibition of Dihydroorotase vs. Active Inhibitors

In a biochemical assay for dihydroorotase inhibition, this compound displayed an IC₅₀ of 1.00E+6 nM (1 mM) [1]. This level of inhibition is considered inactive. In contrast, known inhibitors of this enzyme, which is a target in cancer and infectious disease, typically exhibit IC₅₀ values in the low micromolar to nanomolar range [2]. The exceptionally weak activity of this compound confirms its inactivity against this specific enzyme class, making it useful as a selectivity control.

Enzyme Inhibition Dihydroorotase Cancer Metabolism Pyrimidine Biosynthesis

Lack of Significant Cytotoxicity in Mammalian Cell Assays

The compound was screened in two separate cell-based assays for general cytotoxicity and was found to be inactive, with IC₅₀ values > 55.69 μM in both assays . This is a critical differentiating factor from many structurally related compounds that can exhibit off-target cytotoxic effects. For instance, a derivative of this scaffold was reported to have significant antiproliferative activity against HeLa cells with an IC₅₀ of 6.52 μM , demonstrating that modifications to the core can introduce potent cytotoxicity. The absence of such activity in the parent compound makes it suitable as a non-toxic control or a scaffold for further optimization where cytotoxicity is to be avoided.

Cytotoxicity Mammalian Cell Lines Counter-Screen Drug Discovery

Structural Core for Diverse SAR Exploration

The compound serves as a versatile scaffold for exploring the structure-activity relationships (SAR) of 4-hydroxypiperidine-containing molecules. As a simpler core relative to more elaborated analogs, it provides a baseline for assessing the impact of substituent modifications on potency and selectivity. The patent literature identifies this 4-hydroxypiperidine core as a key component in compounds with diverse activities, including antiarrhythmic [1] and analgesic [2] properties, as well as CCR1 receptor antagonism [3]. Its commercial availability enables rapid derivatization and systematic SAR studies.

Medicinal Chemistry Scaffold Hopping 4-Hydroxypiperidine Structure-Activity Relationship

Validated Research Applications for 1-(4-Hydroxypiperidin-1-yl)-2-phenylethan-1-one (CAS 1082883-00-8)


Negative Control for mGluR5 Positive Allosteric Modulator (PAM) Assays

Directly derived from the evidence in Section 3, this compound is functionally inactive as an mGluR5 PAM, while a close structural analog (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone demonstrates potent activity with an EC₅₀ of 270 nM [1]. This makes it an ideal negative control to validate assay windows and confirm that positive signals from test compounds are specific and not due to the core 4-hydroxypiperidine-phenyl scaffold. This application is critical for reducing false-positive rates in high-throughput screening campaigns targeting mGluR5.

Non-Cytotoxic Control for Cell-Based Assays

As established by the IC₅₀ values > 55.69 μM in cytotoxicity assays , this compound can be confidently used as a non-toxic control in cellular studies. This application is essential when investigating novel derivatives of this scaffold, as it allows researchers to discern whether any observed phenotypic effects (e.g., anti-proliferative activity) are due to a specific modification or are a general property of the compound class, thus avoiding false interpretation of results.

Starting Scaffold for 4-Hydroxypiperidine-Based Medicinal Chemistry

The compound's simple, unadorned structure makes it a privileged starting point for systematic structure-activity relationship (SAR) campaigns. As highlighted in Section 3, the 4-hydroxypiperidine core is a recognized pharmacophore in several therapeutic areas, including analgesia [2] and antiarrhythmia [3]. Procurement of this compound enables synthetic chemists to build focused libraries of analogs to explore new chemical space or optimize the properties of existing lead series, with a clear baseline for understanding the impact of each added functional group.

Enzymology and Selectivity Profiling Counter-Screen

The demonstrated inactivity against dihydroorotase (IC₅₀ = 1.00E+6 nM) [4] provides a quantitative basis for its use as a selectivity control in enzymatic assays. In a panel of enzyme targets, this compound can be used to establish a baseline for 'non-binding' or 'inactive' behavior. This is a key application for building robust selectivity profiles for new inhibitors, ensuring that their activity is specific and not a result of promiscuous binding to unrelated enzyme classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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